2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a heterocyclic scaffold known for its pharmacological relevance in drug discovery. The structure features a pyridopyrimidinone core substituted at position 2 with a 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl group. These attributes may enhance target selectivity and metabolic stability compared to larger heterocyclic systems .
Properties
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-17-5-7-19(12)9-13-10-20(11-13)15-8-16(22)21-6-3-2-4-14(21)18-15/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYMHXLTOOSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement that includes:
- An imidazole ring , which is known for its role in biological processes.
- An azetidine ring , contributing to the compound's pharmacological properties.
- A pyrido[1,2-a]pyrimidinone moiety , which is associated with various biological activities.
The molecular formula is , with a molecular weight of approximately .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that modulate cellular signaling pathways. These interactions can inhibit microbial growth effectively .
Antitumor Activity
The M2 isoform of pyruvate kinase (PKM2) has emerged as a target for antitumor therapy. Compounds similar to this compound have been identified as potent PKM2 activators. Studies suggest that while PKM2 activation alters cancer cell metabolism, it alone may not be sufficient for therapeutic efficacy .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring's ability to interact with metal ions and enzymes enhances the compound's binding affinity and selectivity .
- Cell Signaling Modulation : The azetidine ring influences cellular processes by altering enzymatic activities, potentially leading to significant biological effects .
Table: Summary of Biological Activities
Recent Research Insights
A comprehensive review highlighted the diverse biological activities of benzimidazole derivatives, including those similar to our compound. These derivatives have shown promising results in various therapeutic areas such as anticancer, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyridopyrimidinone Core
The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diversity in substituents at positions 2 and 5. Below is a comparison of key analogs:
Key Observations :
- Azetidine vs.
- Imidazole Modifications : Substituting 2-methylimidazole (target) with 4-methylimidazole () alters electronic properties, affecting binding to histamine or kinase receptors .
- Thiazolidinone Derivatives: Compounds like those in incorporate sulfur-containing moieties, which may improve redox activity but reduce metabolic stability compared to the target’s azetidine-imidazole system .
Physicochemical and Pharmacokinetic Profiles
- Solubility: Azetidine-containing compounds (e.g., target) generally exhibit higher aqueous solubility than bulkier analogs (e.g., phenylethyl-substituted thiazolidinones in ) due to reduced steric hindrance .
- Metabolic Stability : The smaller azetidine ring in the target compound may resist cytochrome P450 oxidation better than six-membered heterocycles (e.g., piperazine in ), as suggested by similar azetidine-containing drugs .
Kinase Inhibition
The target compound’s imidazole and azetidine groups are hypothesized to interact with ATP-binding pockets in kinases. In silico docking studies of related compounds (e.g., ’s piperazine analogs) show moderate affinity for tyrosine kinases, but the target’s rigid structure may improve selectivity .
Antimicrobial and Antitumor Activity
- Thiazolidinone Derivatives: highlights analogs with thioxo-thiazolidine moieties demonstrating IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7), attributed to thiol-mediated redox cycling .
- Imidazole-Pyridopyrimidinone Hybrids: Compounds like the target show MIC values of 8–16 µg/mL against Staphylococcus aureus, comparable to ’s dimethoxyphenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
